Diethylaminoethyl diphenylhydroxypropionate hydrochloride
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Overview
Description
Diethylaminoethyl diphenylhydroxypropionate hydrochloride: is a chemical compound belonging to the diarylmethane class. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminoethyl diphenylhydroxypropionate hydrochloride typically involves the reaction of diphenylhydroxypropionic acid with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethylaminoethyl diphenylhydroxypropionate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
Diethylaminoethyl diphenylhydroxypropionate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of diethylaminoethyl diphenylhydroxypropionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
- Diethylaminoethyl diphenylhydroxypropionate
- Diphenylhydroxypropionic acid
- Diethylaminoethyl chloride
Comparison: Diethylaminoethyl diphenylhydroxypropionate hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it exhibits distinct reactivity and applications, making it valuable in various scientific and industrial fields .
Properties
CAS No. |
53421-38-8 |
---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |
InChI Key |
AABXRENNINHJOR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
53421-38-8 | |
Synonyms |
3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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